molecular formula C22H20FN5O2S B2440237 N1-(2,6-dimethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894033-47-7

N1-(2,6-dimethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No.: B2440237
CAS No.: 894033-47-7
M. Wt: 437.49
InChI Key: AKTQKENTUIFQQF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazole and triazole rings in separate steps, followed by the coupling of these rings with the 2,6-dimethylphenyl and 4-fluorophenyl groups. The oxalamide group could then be introduced through a condensation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole and triazole rings, which are five-membered rings containing nitrogen and sulfur atoms. These rings are likely to contribute to the compound’s reactivity and potential biological activity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the thiazole and triazole rings, as well as the oxalamide group. These groups could potentially undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the thiazole and triazole rings, as well as the oxalamide group. These groups could potentially affect the compound’s solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis and structural characterization of compounds related to N1-(2,6-dimethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide have been a subject of interest in recent research. For instance, Kariuki, Abdel-Wahab, and El‐Hiti (2021) synthesized isostructural thiazole derivatives with high yields and characterized them using single crystal diffraction, highlighting the planarity and molecular orientation important for further applications (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Cytotoxic Agents Design

Gündoğdu et al. (2017) designed and synthesized compounds as cytotoxic agents, including structural analogs with significant potential for cancer therapy. Their research involved detailed spectral data and crystal structures determined from synchrotron X-ray powder diffraction, providing a foundation for developing targeted cancer treatments (Gündoğdu et al., 2017).

Reaction Mechanisms and Synthetic Pathways

Ledenyova and colleagues (2018) explored the reaction mechanisms of related chemical structures, revealing pathways that involve ANRORC rearrangement and N-formylation. Their work contributes to understanding how these compounds can be synthesized and manipulated for various applications, including medicinal chemistry (Ledenyova et al., 2018).

Antimicrobial and Anticancer Applications

Research by Başoğlu et al. (2013) on hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, derived from similar chemical structures, showed promising antimicrobial and anticancer activities. Their study underscores the potential of such compounds in developing new therapeutic agents (Başoğlu et al., 2013).

Novel Fluorophores for Imaging

Padalkar et al. (2015) synthesized novel fluorescent derivatives for imaging applications. Their research on photophysical properties and theoretical data from DFT and TD-DFT computations suggests these compounds' utility in advanced imaging techniques, highlighting their broad scientific applications (Padalkar et al., 2015).

Properties

IUPAC Name

N'-(2,6-dimethylphenyl)-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O2S/c1-13-4-3-5-14(2)18(13)25-21(30)20(29)24-11-10-17-12-31-22-26-19(27-28(17)22)15-6-8-16(23)9-7-15/h3-9,12H,10-11H2,1-2H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTQKENTUIFQQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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